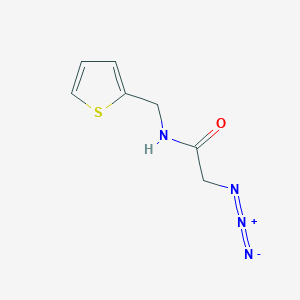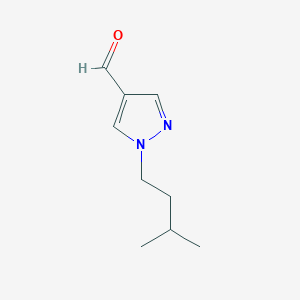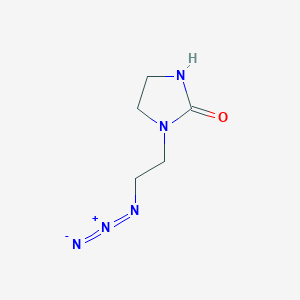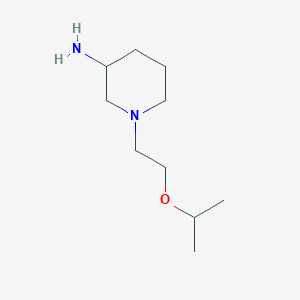![molecular formula C12H25N3O B1464506 N-butil-2-[3-(aminometil)piperidin-1-il]acetamida CAS No. 1247044-70-7](/img/structure/B1464506.png)
N-butil-2-[3-(aminometil)piperidin-1-il]acetamida
Descripción general
Descripción
The compound “2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide” is a type of organic compound. It is related to the class of compounds known as hydroquinolones , alpha amino acid amides , and indazoles . These classes of compounds are known for their various applications in the field of medicine and drug design.
Synthesis Analysis
Piperidines, which are part of the structure of the compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of the compound can be described by its InChI code: 1S/C8H15N3.2ClH/c9-3-5-11-4-1-2-8 (6-10)7-11;;/h8H,1-2,4-7,10H2;2*1H . This indicates that the compound has a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The compound, being a derivative of piperidine, is likely to undergo similar reactions as other piperidine derivatives. These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The compound has a molecular weight of 226.15 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Aplicaciones Científicas De Investigación
Síntesis de derivados de piperidina biológicamente activos
Los derivados de piperidina son cruciales en la química medicinal debido a su presencia en varios productos farmacéuticos. El compuesto en cuestión puede servir como material de partida para sintetizar piperidinas sustituidas, las cuales son valiosas en el desarrollo de fármacos. Los recientes avances en los métodos de síntesis han ampliado el potencial para crear nuevos derivados de piperidina con significativas actividades farmacológicas .
Desarrollo de agentes anticancerígenos
La estructura de los derivados de piperidina se ha relacionado con propiedades anticancerígenas. Por ejemplo, ciertos compuestos basados en piperidina se han diseñado como inhibidores duales para la quinasa de linfoma anaplásico resistente a la clínica (ALK) y la quinasa 1 del oncogén c-ros (ROS1), mostrando promesa en terapias contra el cáncer dirigidas .
Aplicaciones antimicrobianas y antifúngicas
Los compuestos con un núcleo de piperidina, como nuestro compuesto sujeto, han mostrado eficacia como agentes antimicrobianos y antifúngicos. Su versatilidad estructural permite el desarrollo de nuevos fármacos que pueden combatir cepas resistentes de bacterias y hongos, abordando una creciente preocupación en la salud pública .
Investigación neuroprotectora y anti-Alzheimer
Los derivados de piperidina se están explorando por sus efectos neuroprotectores y su potencial en el tratamiento de enfermedades neurodegenerativas como el Alzheimer. El grupo aminometil en el compuesto podría ser fundamental para crear fármacos que previenen el deterioro cognitivo y el daño neuronal .
Propiedades analgésicas y antiinflamatorias
Las propiedades analgésicas y antiinflamatorias de los derivados de piperidina los convierten en candidatos para el manejo del dolor y los trastornos inflamatorios. La investigación sobre los mecanismos específicos de acción podría conducir al desarrollo de nuevas clases de analgésicos con menos efectos secundarios .
Investigación antiviral, incluyendo COVID-19
Estudios recientes han indicado que ciertos derivados de piperidina exhiben una actividad significativa contra las enzimas virales, como la ARN polimerasa dependiente de ARN (RdRp) del SARS-CoV-2. Esto sugiere que nuestro compuesto podría ser un precursor en la síntesis de fármacos antivirales, incluyendo aquellos que se dirigen al COVID-19 .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .
Direcciones Futuras
Piperidines and their derivatives continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Future research may focus on discovering new synthetic methods and exploring the biological activities of these compounds .
Mecanismo De Acción
Target of Action
A structurally similar compound, 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1h-indol-2-yl)quinolin-2(1h)-one, is known to target the serine/threonine-protein kinase chk1 in humans . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival.
Mode of Action
It’s worth noting that compounds with a piperidine moiety are often involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These derivatives can interact with their targets in different ways, potentially leading to changes in cellular processes.
Biochemical Pathways
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting that they may influence a wide range of biochemical pathways.
Pharmacokinetics
For instance, the presence of an amine group in the compound could potentially allow for rapid conjugation with carboxyl linkers via peptide coupling reactions .
Result of Action
Given the potential target of this compound (ie, Serine/threonine-protein kinase Chk1), it might influence cell cycle regulation, DNA repair, and cell survival .
Análisis Bioquímico
Biochemical Properties
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 2, which is crucial for cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of 2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of beta secretase enzyme, which is involved in the pathogenesis of Alzheimer’s disease . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, 2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with cyclin-dependent kinase 2 involves binding to the enzyme’s active site, leading to inhibition of its activity . This inhibition can result in changes in gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall activity and efficacy.
Transport and Distribution
The transport and distribution of 2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport and distribution is essential for predicting its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall efficacy in cellular processes.
Propiedades
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-2-3-6-14-12(16)10-15-7-4-5-11(8-13)9-15/h11H,2-10,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOCXBYCDXOCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)
![1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1464426.png)






![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)



![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one](/img/structure/B1464445.png)
![Methyl 3-amino-4-[3-(dimethylamino)phenoxy]benzoate](/img/structure/B1464446.png)
